N-Methylation Impact on Synthetic Reactivity
The target compound contains an N-methyl group that fully saturates the piperidine nitrogen as a tertiary amine (protonated to quaternary ammonium in the hydrochloride salt form), whereas the closest analog methyl piperidine-2-carboxylate hydrochloride (CAS 32559-18-5) retains a secondary amine nitrogen capable of further N-functionalization [1]. This structural distinction fundamentally alters the compound's reactivity profile in downstream coupling reactions. In SAR studies of piperidine-based analogues of cocaine, N-demethylation of trans-(+)-3α-piperidine-based ligands was shown to lead to improved activity at SERT and NET transporters and modest changes at DAT, demonstrating that N-methylation status directly modulates biological target engagement [2]. The target compound's pre-installed N-methyl group eliminates a subsequent methylation step required when using non-methylated piperidine-2-carboxylate building blocks.
| Evidence Dimension | Nitrogen substitution state |
|---|---|
| Target Compound Data | Tertiary amine (N-methylpiperidine); quaternary ammonium in HCl salt form |
| Comparator Or Baseline | Methyl piperidine-2-carboxylate hydrochloride (CAS 32559-18-5): Secondary amine |
| Quantified Difference | N-methylated vs. N-H; elimination of one N-alkylation step in synthesis |
| Conditions | Structural comparison based on molecular formulas and SMILES; SAR studies in piperidine-based cocaine analogues |
Why This Matters
The pre-installed N-methyl group eliminates a synthetic step (N-alkylation) required when starting from non-methylated piperidine-2-carboxylate analogs, reducing reaction sequence length and improving overall yield in multi-step pharmaceutical syntheses.
- [1] ChemBase. Methyl piperidine-2-carboxylate hydrochloride. CAS 32559-18-5. View Source
- [2] Journal of Medicinal Chemistry. SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. 2002. View Source
